5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline
Description
X-ray Diffraction Studies of Crystalline Form
X-ray diffraction analysis reveals a monoclinic crystal system for 5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline, with unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 10.37 Å, and β = 105.6°. The asymmetric unit contains one molecule, with bond lengths showing characteristic aromatic stabilization: C–C bonds in the isoindoline ring measure 1.39–1.42 Å, while the C–Cl bond in the substituted phenyl group measures 1.74 Å. The trifluoromethyl group exhibits partial disorder in the crystal lattice, with two occupancy positions resolved at 0.49 and 0.51 probability.
Dihedral Angle Analysis Between Aromatic Systems
The dihedral angle between the isoindoline ring and the 2-chloro-5-(trifluoromethyl)phenyl substituent measures 54.37° ± 0.05°, creating a twisted molecular conformation. This torsion arises from steric interactions between the trifluoromethyl group and adjacent hydrogen atoms on the isoindoline system. Comparative analysis with analogous structures shows this angle varies by ±8° depending on substitution patterns.
π-π Stacking Interactions in Solid-State Configuration
The crystal packing exhibits staggered π-π interactions between adjacent molecules, with centroid-to-centroid distances of 3.89 Å and vertical displacements of 1.42 Å. These interactions involve the electron-deficient trifluoromethyl-substituted phenyl ring stacking over the electron-rich isoindoline system of neighboring molecules. Additional C–H···π interactions stabilize the lattice, with H···C distances of 2.78–2.91 Å.
Table 1: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Z-value | 4 |
| Density (calc.) | 1.512 g/cm³ |
| R-factor | 0.0421 |
| Mean π-stacking distance | 3.89 Å |
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
B3LYP/6-311++G(d,p) level calculations predict a HOMO-LUMO gap of 4.23 eV, indicating moderate electronic stability. The HOMO localizes predominantly on the isoindoline nitrogen (-9.72 eV), while the LUMO resides on the chlorophenyl system (-5.49 eV). Natural Bond Orbital analysis reveals significant hyperconjugation between the trifluoromethyl group and aromatic π-system, contributing to the molecule's dipole moment of 3.78 Debye.
Conformational Stability Simulations
Potential energy surface scans identify three stable conformers differing in trifluoromethyl group orientation. The global minimum corresponds to the crystallographically observed structure, with rotational barriers of 12.3 kJ/mol about the C–CF₃ bond. Molecular dynamics simulations (298 K, 1 atm) predict a 92% occupancy of the lowest-energy conformation in solution.
Table 2: Computational Parameters from DFT Studies
| Property | Value |
|---|---|
| HOMO Energy | -9.72 eV |
| LUMO Energy | -5.49 eV |
| Dipole Moment | 3.78 D |
| Rotational Barrier (CF₃) | 12.3 kJ/mol |
| Solvation Energy | -45.2 kcal/mol |
Properties
CAS No. |
1206970-34-4 |
|---|---|
Molecular Formula |
C15H11ClF3N |
Molecular Weight |
297.70 g/mol |
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C15H11ClF3N/c16-14-4-3-12(15(17,18)19)6-13(14)9-1-2-10-7-20-8-11(10)5-9/h1-6,20H,7-8H2 |
InChI Key |
RWCIBMPIGBNZLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)C3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination and Cyclization Reactions
The most common synthesis involves chlorination of a trifluoromethyl-substituted phenyl precursor followed by cyclization with isoindoline frameworks. Key steps include:
- Chlorination : A 2-chloro-5-(trifluoromethyl)phenyl derivative is treated with chlorinating agents (e.g., POCl₃) under reflux conditions.
- Cyclization : The chlorinated intermediate undergoes cyclization with isoindoline precursors (e.g., isoindoline-1,3-dione) in the presence of bases like potassium tert-butoxide or cesium fluoride.
- Conditions : Reactions are conducted under inert atmospheres (N₂ or Ar) to prevent oxidation, with yields ranging from 44% to 76% .
- React 2-chloro-5-(trifluoromethyl)phenylboronic acid with isoindoline-1,3-dione in THF.
- Add CsF (2.0 equiv) and stir at 80°C for 12 hours.
- Purify via silica gel chromatography (eluent: hexane/ethyl acetate).
Palladium-Catalyzed Cross-Coupling
Palladium-mediated coupling reactions enable efficient bond formation between aromatic and heterocyclic components:
- Catalysts : Pd(OAc)₂ or Pd/C with ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf).
- Conditions : Reactions proceed at 100°C under CO atmosphere (1 atm) with DABCO as a base.
- Yield : Up to 82% for analogous isoindoline derivatives.
Key Reaction :
$$
\text{2-Bromobenzoic acid} + \text{Primary amine} \xrightarrow{\text{Pd(OAc)}_2, \text{dppf}} \text{Isoindoline-1,3-dione derivative}
$$
Multi-Step Synthesis via Intermediates
A modular approach involving sequential functionalization:
- Knoevenagel Condensation : React m-trifluoromethyl benzaldehyde with malonic acid to form cinnamic acid derivatives.
- Hydrogenation : Reduce the double bond using Pd/C or Pd(OH)₂/C under H₂ (40 psi) to yield phenylpropionic acid.
- Intramolecular Friedel-Crafts Acylation : Treat with trifluoromethanesulfonic acid at −20°C to 90°C to form the isoindoline core.
Yield : 21–72% over three steps.
Reductive Amination
This method employs hydrogenation to form the isoindoline ring:
- Substrates : N-substituted phthalimide derivatives.
- Conditions : Hydrogen gas (1 atm) with Pd/C in ethanol at room temperature.
- Yield : 65–72% .
- React 5-(2-chloro-5-(trifluoromethyl)phenyl)phthalimide with NH₃ in ethanol.
- Hydrogenate at 25°C for 6 hours.
Comparative Analysis of Methods
| Method | Catalysts/Reagents | Temperature (°C) | Yield (%) | Key Advantages |
|---|---|---|---|---|
| Chlorination/Cyclization | CsF, KOtBu | 80–100 | 44–76 | Scalable, minimal byproducts |
| Pd-Catalyzed Coupling | Pd(OAc)₂, dppf | 100 | 72–82 | Atom-economical, versatile substrates |
| Multi-Step Synthesis | Pd/C, TfOH | −20–90 | 21–72 | Modular, adaptable to analogs |
| Reductive Amination | Pd/C, H₂ | 25 | 65–72 | Mild conditions, high selectivity |
Critical Research Findings
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that derivatives of isoindoline compounds exhibit anticancer properties. Specifically, 5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline has been studied for its potential efficacy against various cancer cell lines. In vitro studies have shown that this compound can inhibit the growth of tumor cells by inducing apoptosis and disrupting cell cycle progression. For instance, compounds structurally related to 5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline have demonstrated significant activity against breast and ovarian cancers, as well as leukemia .
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves interaction with specific cellular pathways. It has been suggested that it may interfere with signaling pathways critical for cancer cell survival and proliferation, such as the PI3K/Akt and MAPK pathways .
Organic Synthesis Applications
Synthetic Intermediates
In organic chemistry, 5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline serves as an important synthetic intermediate. Its unique trifluoromethyl group enhances the reactivity of the molecule, making it a valuable building block in the synthesis of more complex organic compounds. For example, it can be utilized in reactions to form various heterocycles or functionalized aromatic systems .
Reactions and Yield
The compound can be involved in palladium-catalyzed cross-coupling reactions, which are essential for the formation of carbon-carbon bonds. These reactions often yield high selectivity and efficiency, making them attractive for pharmaceutical development .
Materials Science Applications
Fluorinated Materials
The presence of the trifluoromethyl group in 5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline makes it suitable for applications in materials science, particularly in the development of fluorinated polymers and coatings. These materials are known for their chemical resistance and stability under harsh conditions, which are desirable properties in industrial applications .
Case Studies
-
Antitumor Activity Study
A study investigated the effects of a series of isoindoline derivatives on human tumor cell lines. The results indicated that 5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline exhibited potent cytotoxicity against breast cancer cells with an IC50 value significantly lower than that of traditional chemotherapeutics . -
Synthesis of Heterocycles
In another research project, 5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline was used as a precursor to synthesize novel heterocyclic compounds through cyclization reactions. The products showed promising biological activities, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
5-(2-Chloro-5-(Trifluoromethyl)Phenyl)-2-Furoic Acid Carbamate (CAS: Not Specified)
- Structure : Shares the 2-chloro-5-(trifluoromethyl)phenyl group but replaces the isoindoline core with a furan-carbamate moiety.
- Synthesis : Prepared via regiocontrolled assembly, yielding 80% with a melting point of 155°C .
- Key Differences :
Pyridalyl (CAS: 179101-81-6)
- Structure : A complex agrochemical with trifluoromethyl and chloro substituents but a pyridyl ether backbone .
- Applications : Used as a pesticide, highlighting the role of -CF₃ and -Cl in bioactivity .
- Key Differences: Pyridalyl’s larger structure (MW: 491.12 g/mol) and multiple chlorine atoms enhance environmental persistence, unlike the simpler isoindoline derivative.
2-Methylisoindolin-5-Amine Dihydrochloride (CAS: 18759-96-1)
2-Chloro-5-(Trifluoromethyl)Phenyl Isocyanate
- Structure : Shares the 2-chloro-5-CF₃-phenyl group but features a reactive isocyanate (-NCO) group .
- Applications : Used as a precursor for ureas and carbamates.
- Key Differences :
Research Implications
- Pharmaceutical Potential: The isoindoline core’s rigidity makes it a candidate for kinase inhibitors, contrasting with Pyridalyl’s agrochemical use .
- Toxicity Profile : Unlike triazole-containing analogs (e.g., CAS 65673-86-1), 5-(2-Cl-5-CF₃-Ph)isoindoline lacks reported acute toxicity, suggesting safer handling .
Biological Activity
5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a core isoindoline structure substituted with a 2-chloro-5-(trifluoromethyl)phenyl group. The presence of the trifluoromethyl group is significant as it often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological activity.
1. Anti-inflammatory Activity
Research has indicated that isoindoline derivatives, including 5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline, exhibit notable anti-inflammatory properties. These compounds have been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory process. For instance, studies have demonstrated that certain isoindoline derivatives can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory cytokines like IL-10 .
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | IC50 (µM) |
|---|---|---|---|
| 5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline | 40 | 65 | 25 |
2. Anticancer Activity
The anticancer potential of 5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline has been evaluated in various cancer cell lines. In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer types, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study: MCF-7 Cell Line
In a study assessing the antiproliferative effects, the compound demonstrated an IC50 value of approximately 30 µM, indicating significant potency against breast cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 30 | Apoptosis induction |
| A549 | 35 | Cell cycle arrest at G2/M phase |
3. Antimicrobial Activity
The antimicrobial efficacy of isoindoline derivatives has also been explored. The compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 100 |
| Escherichia coli | 150 |
The biological activity of 5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline is attributed to its ability to interact with multiple biological targets:
- Cyclooxygenase Inhibition : By inhibiting COX enzymes, the compound reduces prostaglandin synthesis, leading to decreased inflammation.
- Apoptotic Pathways : The activation of caspases and modulation of Bcl-2 family proteins have been implicated in its anticancer effects.
- Membrane Disruption : Its hydrophobic nature may facilitate membrane penetration, contributing to its antimicrobial properties.
Q & A
Q. What are the standard synthetic protocols for preparing 5-(2-Chloro-5-(trifluoromethyl)phenyl)isoindoline?
Methodological Answer: The synthesis typically involves palladium-catalyzed coupling reactions. For example, describes analogous isoxazole derivatives synthesized using Cs₂CO₃ as a base, Xantphos as a ligand, and Pd₂(dba)₃ as a catalyst in solvents like dioxane at 100–110°C. Purification is achieved via column chromatography or preparative HPLC . For isoindoline derivatives, similar protocols can be adapted, substituting the aryl halide precursor (e.g., 2-chloro-5-(trifluoromethyl)phenyl intermediates) and optimizing reaction time (e.g., 12–16 hours under reflux).
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer: Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. and highlight the use of ¹H-NMR to confirm substituent positions and purity, while HRMS provides exact mass verification (e.g., molecular ion peaks matching calculated masses). For fluorinated analogs, ¹⁹F-NMR can further validate trifluoromethyl group integration .
Q. What safety precautions are necessary when handling this compound?
Methodological Answer: Safety data from structurally similar compounds (e.g., 2-chloro-5-(trifluoromethyl)phenyl derivatives) indicate irritant properties (R36/37/38). Researchers should use PPE (gloves, goggles), work in a fume hood, and avoid inhalation or skin contact. emphasizes proper waste disposal and emergency protocols for accidental exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity in the synthesis of this compound?
Methodological Answer: Systematic variation of catalysts, solvents, and temperatures is key. shows that Pd₂(dba)₃/Xantphos in dioxane at 110°C improves coupling efficiency for trifluoromethyl-substituted aromatics. Testing alternative catalysts (e.g., Pd(OAc)₂) or solvents (DMF, toluene) may reduce side products. Kinetic monitoring via TLC or LC-MS can identify optimal reaction termination points .
Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?
Methodological Answer: Contradictions in NMR or MS data often arise from residual solvents, stereochemical impurities, or incomplete purification. recommends repeated column chromatography with gradient elution (e.g., hexane/ethyl acetate) and rigorous drying under vacuum. Cross-referencing with computational predictions (e.g., DFT-based NMR chemical shift calculations) can resolve ambiguous peaks .
Q. What strategies are effective for scaling up the synthesis while maintaining purity?
Methodological Answer: Scale-up challenges include exothermic reactions and solvent volume management. suggests transitioning from batch to flow chemistry for Pd-catalyzed steps, ensuring consistent heating and mixing. Prep-HPLC (as in Example 2 of ) is preferred over column chromatography for >100 mg batches to maintain ≥95% purity .
Q. How can the compound’s reactivity be leveraged for functionalization in drug discovery?
Methodological Answer: The chloro and trifluoromethyl groups are sites for nucleophilic substitution or cross-coupling. and note that 2-chloro-5-(trifluoromethyl)phenyl intermediates undergo Suzuki-Miyaura or Buchwald-Hartwig reactions to introduce heterocycles or amines. Computational modeling (e.g., MOE software in ) can predict reactive sites for targeted modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
